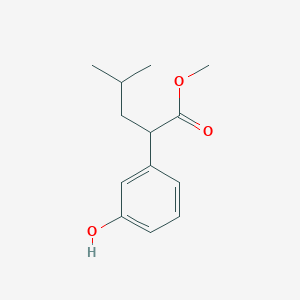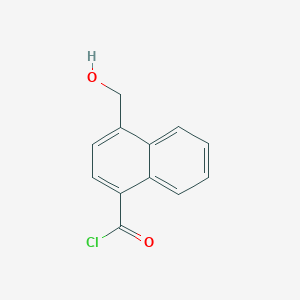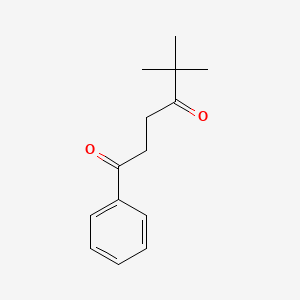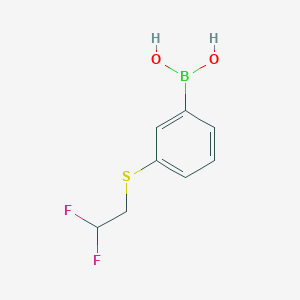![molecular formula C7H3ClF3N3 B11884660 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1260860-23-8](/img/structure/B11884660.png)
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 5th position on the triazolo[4,3-a]pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The general synthetic route includes the following steps:
Formation of Hydrazone Intermediate: The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the triazolo[4,3-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
化学反応の分析
Types of Reactions
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
科学的研究の応用
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agricultural Chemistry: The compound is explored for its use as a fungicide and herbicide.
Material Science: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
類似化合物との比較
Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but lacks the trifluoromethyl group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with different biological activities.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine imparts unique chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy in medicinal and agricultural applications .
特性
CAS番号 |
1260860-23-8 |
|---|---|
分子式 |
C7H3ClF3N3 |
分子量 |
221.57 g/mol |
IUPAC名 |
8-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-1-2-5(7(9,10)11)14-3-12-13-6(4)14/h1-3H |
InChIキー |
CQAJJYYCVLXRTO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NN=CN2C(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)






![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)





![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
